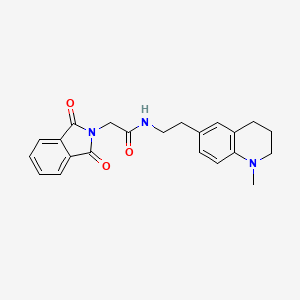
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide , identified by its CAS number 921902-54-7, belongs to a class of compounds that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is C27H32N4O3, with a molecular weight of 460.6 g/mol. The structure features a dioxoisoindoline moiety and a tetrahydroquinoline side chain, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921902-54-7 |
| Molecular Formula | C27H32N4O3 |
| Molecular Weight | 460.6 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The unique structural features allow it to bind selectively to specific enzymes and receptors, modulating their activity. For instance, studies suggest that compounds with similar structures can inhibit thioredoxin reductase (TrxR), an important target in cancer therapy, by disrupting redox homeostasis in cancer cells .
Anticancer Activity
Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various human tumor cell lines. A case study demonstrated that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Preliminary studies have indicated that the compound may also possess antimicrobial properties. A structure-activity relationship (SAR) analysis revealed that modifications to the isoindoline structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating the antitumor efficacy of isoindoline derivatives, it was found that certain modifications led to enhanced selectivity and potency against cancer cell lines such as HepG2 and MCF7. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit TrxR has been documented in various studies. One research highlighted its IC50 values compared to known inhibitors, demonstrating comparable efficacy while maintaining lower toxicity profiles .
- Antimicrobial Activity : A recent investigation into the antimicrobial effects of related compounds showed promising results against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and established a correlation between lipophilicity and antimicrobial potency .
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-12-4-5-16-13-15(8-9-19(16)24)10-11-23-20(26)14-25-21(27)17-6-2-3-7-18(17)22(25)28/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXGQMANJJBRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













